N-(2-chloro-5-methoxyphenyl)-1-benzoxepine-4-carboxamide
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Overview
Description
N-(2-chloro-5-methoxyphenyl)-1-benzoxepine-4-carboxamide is a chemical compound with a complex structure that includes a benzoxepine ring, a carboxamide group, and a chlorinated methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-methoxyphenyl)-1-benzoxepine-4-carboxamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-methoxyphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxepine derivatives .
Scientific Research Applications
N-(2-chloro-5-methoxyphenyl)-1-benzoxepine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-methoxyphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxepine derivatives and chlorinated methoxyphenyl compounds. Examples include:
- 2-chloro-5-methoxyphenylboronic acid
- N-(2-chloro-5-methoxyphenyl)acetamide
Uniqueness
Its unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C18H14ClNO3 |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-(2-chloro-5-methoxyphenyl)-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C18H14ClNO3/c1-22-14-6-7-15(19)16(11-14)20-18(21)13-8-9-23-17-5-3-2-4-12(17)10-13/h2-11H,1H3,(H,20,21) |
InChI Key |
FFAXJXTWWQQFME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3OC=C2 |
Origin of Product |
United States |
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